Va-RYYRIK-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Va-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The reaction conditions include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the SPPS process. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Va-RYYRIK-NH2 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), iodine (I2)
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution reagents: Amino acid derivatives, coupling reagents like HBTU and DIPEA
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while substitution can result in analogs with altered receptor binding properties .
Scientific Research Applications
Va-RYYRIK-NH2 has several scientific research applications, including:
Mechanism of Action
Va-RYYRIK-NH2 exerts its effects by binding to the nociceptin/orphanin FQ receptor (ORL1) and acting as an antagonist . This binding inhibits the receptor’s activity, which in turn modulates the downstream signaling pathways involved in pain perception and other physiological functions . The key molecular targets include G-protein coupled receptors and associated signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Ac-RYYRIK-NH2: Another peptide antagonist of the nociceptin/orphanin FQ receptor with similar binding properties.
IsoVa-RYYRIK-NH2: A derivative with a modified N-terminal isovaleryl group, which enhances its receptor binding affinity.
Ac-RYYRIK-ol: A hydroxymethylene analog with distinct pharmacological properties.
Uniqueness
This compound is unique due to its specific structure and high affinity for the nociceptin/orphanin FQ receptor. Its ability to act as a potent antagonist makes it a valuable tool for studying receptor function and developing new therapeutic agents .
Properties
Molecular Formula |
C47H76N14O8 |
---|---|
Molecular Weight |
965.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(pentanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C47H76N14O8/c1-4-6-19-38(63)56-34(17-12-25-54-46(50)51)41(65)59-36(27-30-14-8-7-9-15-30)44(68)60-37(28-31-20-22-32(62)23-21-31)43(67)58-35(18-13-26-55-47(52)53)42(66)61-39(29(3)5-2)45(69)57-33(40(49)64)16-10-11-24-48/h7-9,14-15,20-23,29,33-37,39,62H,4-6,10-13,16-19,24-28,48H2,1-3H3,(H2,49,64)(H,56,63)(H,57,69)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t29-,33-,34-,35-,36-,37-,39-/m0/s1 |
InChI Key |
JKNVIONDDVKVIP-INYUMPDKSA-N |
Isomeric SMILES |
CCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N |
Canonical SMILES |
CCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
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